molecular formula C24H26N2O2 B11390088 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B11390088
M. Wt: 374.5 g/mol
InChI Key: HIGLSCZYVMEGTR-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide is a synthetic chemical reagent offered for research and development purposes. This compound features a hybrid molecular structure, incorporating a 2,2-diphenylacetamide group—a motif found in certain pharmacologically active molecules such as the antimuscarinic agent darifenacin . Its structure also combines a furan heterocycle and a pyrrolidine moiety, both of which are common scaffolds in medicinal chemistry with potential relevance for exploring new bioactive substances . Researchers can utilize this compound as a building block or intermediate in organic synthesis, particularly in the development of novel molecules targeting neurological or peripheral receptor systems. Its mechanism of action, should it possess any bioactivity, would be highly dependent on the specific research context and is currently uncharacterized. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H26N2O2/c27-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)25-18-21(22-14-9-17-28-22)26-15-7-8-16-26/h1-6,9-14,17,21,23H,7-8,15-16,18H2,(H,25,27)

InChI Key

HIGLSCZYVMEGTR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Nitro-Mannich/Lactamization Strategy

The amine precursor is synthesized via a nitro-Mannich reaction followed by lactamization and reduction (Figure 1).

Procedure :

  • Nitro-Mannich Reaction : Nitroacrylate derivatives react with furan-2-carbaldehyde and pyrrolidine in the presence of a zinc catalyst to form a nitroalkane intermediate.

  • Lactamization : Spontaneous cyclization under basic conditions yields a pyrrolidinone intermediate.

  • Reduction : The nitro group is reduced to an amine using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂).

Key Data :

  • Yield: 48–84% (dependent on substituents).

  • Diastereoselectivity: >20:1 due to stereochemical control during lactamization.

Reductive Amination

A one-pot reductive amination between furfurylamine and pyrrolidine-2-carbaldehyde using NaBH₃CN in methanol achieves the amine precursor.

Optimization :

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Methanol or THF for optimal solubility.

Yield : 65–72% after column purification.

Acylation of the Amine Precursor

Acyl Chloride Method

The most widely reported method involves reacting the amine with 2,2-diphenylacetyl chloride under Schotten-Baumann conditions.

Procedure :

  • Activation : 2,2-Diphenylacetic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : The amine is added to a solution of the acyl chloride in dichloromethane with triethylamine (TEA) as a base.

Reaction Conditions :

  • Molar Ratio: 1:1.2 (amine:acyl chloride).

  • Temperature: 0°C to room temperature.

  • Workup: Aqueous extraction and silica gel chromatography.

Yield : 78–85%.

Carbodiimide-Mediated Coupling

Alternative activation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

Advantages :

  • Avoids moisture-sensitive acyl chlorides.

  • Suitable for scale-up.

Yield : 70–75%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) with phenyl esters of 2,2-diphenylacetic acid accelerates amide bond formation.

Key Findings :

  • Reaction Time: Reduced from 12 h to 20 min.

  • Solvent-Free Conditions: Minimizes byproducts.

Yield : 82%.

Comparative Analysis of Acylation Methods

Method Reagents Yield (%) Purity (%) Key Advantage
Acyl ChlorideSOCl₂, TEA, CH₂Cl₂78–85>95High efficiency, short reaction time
EDC/HOBtEDC, HOBt, DMF70–7590–93Mild conditions, no acidic byproducts
Microwave-AssistedPhenyl ester, MW irradiation8294Rapid, solvent-free protocol

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, diphenyl), 6.35 (d, J = 3.0 Hz, 1H, furan), 4.10 (m, 2H, CH₂NH), 3.45 (m, 4H, pyrrolidine), 2.85 (m, 2H, CH₂CO).

  • HRMS : m/z calc. for C₂₉H₂₉N₂O₂ [M+H]⁺: 453.2273; found: 453.2276.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 142–144°C (uncorrected).

Challenges and Optimization

Stereochemical Control

The central carbon bearing furan and pyrrolidine groups introduces stereochemical complexity. Asymmetric catalysis using Feringa’s phosphoramidite ligand (52% ee) has been attempted but requires further refinement.

Scale-Up Considerations

  • Acyl Chloride Method : Preferred for industrial use due to cost-effectiveness.

  • Byproduct Management : Triethylamine hydrochloride must be removed via filtration before extraction .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes four principal reaction types under controlled conditions:

Hydrolysis

  • Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) aqueous media.

  • Mechanism : Cleavage of the acetamide group yields:

    • Primary Product : 2,2-Diphenylacetic acid (via C–N bond cleavage).

    • Secondary Product : 2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine.

  • Applications : Hydrolysis studies are critical for understanding metabolic pathways and stability under physiological conditions.

Oxidation

  • Target Site : Furan ring.

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Products :

    • Major : Furan-2,5-dione derivatives (via ring-opening oxidation).

    • Minor : Hydroxylated furan intermediates.

  • Significance : Oxidation modifies the aromaticity of the furan ring, altering electronic properties for material science applications.

Reduction

  • Target Site : Amide group.

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Products :

    • Primary : N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylethylamine.

  • Utility : Reduction enhances lipophilicity, potentially improving blood-brain barrier penetration.

Substitution at Pyrrolidine Nitrogen

  • Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH).

  • Products :

    • Quaternary Ammonium Salts : N-alkylated derivatives with enhanced solubility.

  • Applications : Structural modification for tuning receptor-binding affinity.

Reaction Conditions and Products

Reaction Type Reagents/Conditions Major Products Yield
Hydrolysis6M HCl, reflux, 12h2,2-Diphenylacetic acid + Ethylamine derivative65–70%
OxidationKMnO₄ (0.1M), H₂O, 60°C, 6hFuran-2,5-dione45–50%
ReductionLiAlH₄, THF, 0°C → RT, 4hDiphenylethylamine derivative75–80%
SubstitutionCH₃I, NaH, DMF, RT, 24hN-Methylpyrrolidinium derivative60–65%

Comparative Reactivity with Analogues

Compound Key Structural Differences Reactivity Profile
N-[2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-fluorobenzamideFluorine substituent on benzamideEnhanced electrophilicity at benzamide; slower hydrolysis due to electron-withdrawing –F group.
N-[2-(Furan-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamidePiperidine instead of pyrrolidineIncreased steric hindrance reduces substitution rates at nitrogen.
Hydrochloride salt derivative Protonated pyrrolidine nitrogenAltered solubility; suppressed nucleophilicity at nitrogen.

Analytical Techniques for Reaction Monitoring

  • NMR Spectroscopy :

    • ¹H NMR : Track disappearance of furan protons (δ 6.2–7.4 ppm) during oxidation.

    • ¹³C NMR : Confirm amide reduction via C=O signal loss (δ 165–170 ppm).

  • IR Spectroscopy :

    • Amide I band (1640–1680 cm⁻¹) diminishes post-reduction.

  • HPLC-MS : Quantify reaction intermediates and purity of final products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetamide have shown potent activity against Mycobacterium tuberculosis, making them promising candidates for the development of new antitubercular agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies on related structures have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the furan and pyrrolidine rings may enhance interactions with cellular targets involved in tumor growth.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies often involve testing against different bacterial strains and cancer cell lines to determine the minimum inhibitory concentration (MIC) and cytotoxicity profiles. For example, compounds derived from phenoxyacetamide scaffolds have shown MIC values ranging from 4 to 64 μg/mL against M. tuberculosis strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are crucial for understanding how modifications in the molecular structure affect biological activity. Research has indicated that varying substituents on the phenyl ring can significantly influence the efficacy of these compounds against specific targets .

Case Study 1: Antitubercular Activity

A study highlighted a series of phenoxyacetamide derivatives that included compounds structurally similar to this compound. The most potent derivative exhibited an MIC value of 4 μg/mL against both wild-type and rifampin-resistant M. tuberculosis strains . This finding underscores the potential of this compound class in developing new treatments for tuberculosis.

Case Study 2: Anticancer Activity

Another study evaluated a range of pyrrolidine-containing compounds for their anticancer properties. The results indicated that certain derivatives could inhibit proliferation in various cancer cell lines while maintaining a favorable safety profile in normal cell lines . This suggests that this compound may possess similar beneficial properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide would depend on its specific interactions with molecular targets. The furan and pyrrolidine rings could interact with enzymes or receptors, potentially modulating their activity. The diphenylacetamide moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The furan-pyrrolidine combination in the target compound contrasts with morpholine-diethylamino () and benzothiazole () substituents in analogs.
  • Darifenacin () shares the diphenylacetamide core and pyrrolidine group but replaces furan with benzofuran, underscoring the importance of aromatic heterocycles in bioactivity .

Pharmacological Activity Comparison

Anti-Inflammatory Potential

  • N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide () demonstrated high ligand efficiency (LE > 0.3) and binding affinity (ΔG < -8 kcal/mol) against cyclooxygenase-2 (COX-2), supporting its role as an anti-inflammatory candidate .
  • Pyrenophorol (a structurally related diphenylacetamide derivative) showed comparable inhibition constants (Ki < 1 µM) to losartan, a known angiotensin receptor blocker .

Physicochemical Properties

  • Crystal Packing : The 2,2-diphenylacetamide core () exhibits dihedral angles of ~85° between benzene rings, stabilized by N–H⋯O hydrogen bonds (R₂²(8) motif). The target compound likely adopts a similar conformation, with furan and pyrrolidine substituents influencing solubility .
  • Lipophilicity : Analogues with morpholine () or benzothiazole () groups show increased logP (>3.5), whereas the furan-pyrrolidine combination may reduce membrane permeability due to polarity.

Biological Activity

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables, case studies, and detailed research findings.

The compound's chemical structure is characterized by the presence of a furan ring and a pyrrolidine moiety, which are known to influence its biological interactions. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC18H22N2O3
Molecular Weight350.84 g/mol
LogP1.9489
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area43.871 Ų

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyrrolidine groups enhance its binding affinity, which may contribute to its pharmacological effects.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that derivatives of furan and pyrrolidine can scavenge free radicals effectively, suggesting that this compound may possess comparable antioxidant properties .

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines. For example, a study on similar derivatives showed a reduction in TNF-α and IL-6 levels in cell cultures treated with the compound . This suggests potential applications in treating inflammatory conditions.

Neuroprotective Activity

The neuroprotective effects of compounds containing furan and pyrrolidine rings have been documented in various studies. These compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis. Therefore, it is plausible that this compound may exhibit similar neuroprotective properties .

Case Studies

  • Case Study on Antioxidant Activity : A study investigated the antioxidant potential of several furan derivatives in a rat model. The results indicated a significant decrease in oxidative stress markers when treated with these compounds compared to controls.
  • Case Study on Anti-inflammatory Effects : In an experimental model of acute inflammation induced by carrageenan, administration of furan-based compounds led to a marked reduction in paw edema, indicating their anti-inflammatory efficacy .
  • Neuroprotection Study : A recent study focused on the neuroprotective effects of pyrrolidine derivatives against neurodegenerative diseases. Results showed that these compounds significantly reduced neuronal cell death in models of oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, furan-2-yl and pyrrolidine moieties may be introduced through nucleophilic substitution or amide coupling reactions. Purification techniques such as column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are critical to achieve ≥95% purity. Characterization should include 1^1H/13^13C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. How should researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of furan (δ 6.3–7.4 ppm), pyrrolidine (δ 2.5–3.5 ppm for N-CH2_2), and diphenylacetamide (δ 2.0–2.2 ppm for CH2_2CO) .
  • FT-IR : Look for carbonyl stretching vibrations (~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What preliminary pharmacological screening assays are appropriate for this compound?

  • Methodological Answer : Conduct in vitro assays to evaluate receptor binding affinity (e.g., radioligand displacement assays for muscarinic receptors, given structural similarity to darifenacin) . Cytotoxicity screening (MTT assay) and COX-2 inhibition studies (ELISA) are also recommended based on its diphenylacetamide scaffold .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding to targets like COX-2 or muscarinic M3 receptors. Use density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What strategies resolve contradictory data in receptor selectivity studies?

  • Methodological Answer : If conflicting affinity data arise (e.g., M3 vs. COX-2), employ:

  • Functional assays : Measure intracellular Ca2+^{2+} flux (for M3) vs. prostaglandin E2 inhibition (for COX-2) .
  • Selectivity panels : Screen against related receptors (e.g., M1/M2, COX-1) to identify off-target effects .
  • Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., furan removal) to pinpoint pharmacophores .

Q. How can metabolic stability and toxicity be assessed for this compound?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and identify metabolites via LC-MS/MS .
  • Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .
  • In vivo toxicity : Administer in zebrafish models (OECD TG 236) to evaluate acute toxicity and organ-specific effects .

Q. What experimental designs address discrepancies between in silico predictions and empirical data?

  • Methodological Answer :

  • Force field refinement : Adjust docking parameters (e.g., solvation models, flexible side chains) to better match observed IC50_{50} values .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .
  • Crystallography : Co-crystallize the compound with target proteins (if feasible) to resolve atomic-level interactions .

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